molecular formula C17H18N2O3 B3980194 N-(2-sec-butylphenyl)-4-nitrobenzamide

N-(2-sec-butylphenyl)-4-nitrobenzamide

Cat. No. B3980194
M. Wt: 298.34 g/mol
InChI Key: PHFODEWVQNOQTN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-sec-butylphenyl)-4-nitrobenzamide, commonly known as NBBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NBBS is a yellow crystalline powder that is soluble in organic solvents and is used as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of NBBS is not fully understood, but it is believed to act on various cellular targets such as enzymes, receptors, and ion channels. It has been shown to inhibit the activity of various enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators. NBBS has also been shown to activate the TRPM8 ion channel, which is involved in the sensation of cold temperature.
Biochemical and Physiological Effects
NBBS has been shown to have various biochemical and physiological effects. In vitro studies have shown that NBBS inhibits the growth of various cancer cell lines such as human breast cancer cells and human lung cancer cells. It has also been shown to reduce the production of inflammatory mediators such as prostaglandins and leukotrienes.
In animal studies, NBBS has been shown to possess analgesic properties and reduce the sensation of pain. It has also been shown to reduce inflammation in animal models of arthritis and colitis.

Advantages and Limitations for Lab Experiments

One of the advantages of using NBBS in lab experiments is its high purity and stability. It is also readily available and relatively inexpensive. However, one of the limitations of using NBBS is its low solubility in water, which can make it difficult to work with in aqueous solutions.

Future Directions

There are several future directions for the study of NBBS. One direction is the synthesis of novel NBBS derivatives with improved properties such as increased solubility and potency. Another direction is the investigation of the mechanism of action of NBBS on various cellular targets. Additionally, the potential applications of NBBS in the treatment of various diseases such as cancer and inflammation should be further explored. Finally, the use of NBBS as a reagent for the detection of pollutants in the environment should also be investigated.
Conclusion
In conclusion, NBBS is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of NBBS have been discussed in this paper. Further research on NBBS is necessary to fully understand its potential applications in various fields.

Scientific Research Applications

NBBS has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and environmental science. In medicinal chemistry, NBBS has been shown to possess antitumor, anti-inflammatory, and analgesic properties. It has also been used as a precursor in the synthesis of various pharmaceutical compounds.
In material science, NBBS has been used as a building block in the synthesis of various organic materials such as liquid crystals, polymers, and dendrimers. It has also been used as a fluorescent probe for the detection of metal ions in solution.
In environmental science, NBBS has been used as a reagent for the detection of pollutants such as heavy metals in water and soil samples. It has also been used as a surfactant for the removal of oil spills from water.

properties

IUPAC Name

N-(2-butan-2-ylphenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3/c1-3-12(2)15-6-4-5-7-16(15)18-17(20)13-8-10-14(11-9-13)19(21)22/h4-12H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFODEWVQNOQTN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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